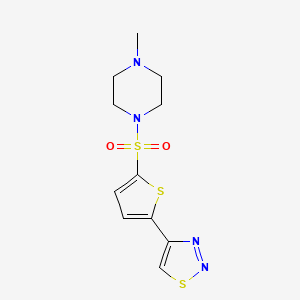

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione

Descripción general

Descripción

Dihydropyran is a heterocyclic compound with the formula C5H8O. In organic chemistry, dihydropyran refers to two compounds: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The term “dihydro” in IUPAC names refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .

Synthesis Analysis

Dihydropyran can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of dihydropyran involves a six-membered ring with five carbon atoms and one oxygen atom . The term “dihydro” indicates the addition of two hydrogen atoms to the parent compound pyran .Chemical Reactions Analysis

Ethers, such as dihydropyran, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis

Dihydropyran is a clear colorless liquid with an ethereal odor . It has a boiling point of 86 °C and a melting point of -70 °C . The density of dihydropyran is 0.922 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Mechanofluorochromic Properties

- Study Focus: Investigating the mechanofluorochromic (MFC) activities of 4H-pyran derivatives with molecular symmetry adjustments.

- Key Finding: Certain derivatives, including those with trifluoromethyl groups, exhibit reversible MFC activities. The study highlights how molecular symmetry influences MFC properties.

- Source: (Wang et al., 2019).

Synthesis and Applications in Organic Chemistry

- Study Focus: Utilizing 4H-pyran derivatives in various organic syntheses.

- Key Finding: Demonstrating how certain derivatives serve as effective agents in the synthesis of complex organic molecules, including those with trifluoromethyl groups.

- Sources:

Nano-sized Pyran and Chromene Derivatives

- Study Focus: Electrosynthesis of nano-sized 4H-pyran derivatives.

- Key Finding: Development of a sustainable method for producing nano-sized pyran derivatives, highlighting the potential for these compounds in nano-technological applications.

- Source: (Taheri et al., 2018).

Potential in Drug Development

- Study Focus: Investigating the cytotoxic properties of pyrano[4,3-c][2]benzopyran-1,6-dione derivatives.

- Key Finding: Some compounds, including derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione, show selective cytotoxicity against certain cancer cell lines, indicating potential in drug development.

- Source: (Mo et al., 2004).

Advanced Material Synthesis

- Study Focus: Synthesizing new forms of 1-metalla-1,3,5,7-octatetraenes and their application.

- Key Finding: Demonstrates the ability to create complex molecular structures using derivatives of pyran compounds, useful in advanced material sciences.

- Source: (Yu et al., 1997).

Safety And Hazards

Dihydropyran is highly flammable and can be ignited under almost all ambient temperature conditions . It can cause significant irritation if inhaled or if it comes into contact with skin and eyes . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling dihydropyran .

Propiedades

IUPAC Name |

4-(trifluoromethyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCUXZHDCRLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)

![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)

![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2650113.png)

![3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2650117.png)